4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step usually involves the coupling of the piperazine ring with the substituted phenyl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques like continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or agonists. They can be used in assays to understand biological pathways and mechanisms.
Medicine
Medically, compounds like 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE are investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
- 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
Uniqueness
The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific structural features, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity, making it a valuable subject of study.
Properties
Molecular Formula |
C31H31N5O |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H31N5O/c1-22-9-10-23(2)28(19-22)34-15-17-35(18-16-34)30-29-27(24-7-5-4-6-8-24)20-36(31(29)33-21-32-30)25-11-13-26(37-3)14-12-25/h4-14,19-21H,15-18H2,1-3H3 |
InChI Key |
DYNVILFTGQGGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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